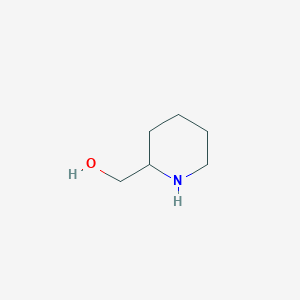

2-Piperidinemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

piperidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYXGYYVXRDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871027 | |

| Record name | 2-Piperidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2-Piperidinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3433-37-2 | |

| Record name | 2-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-2-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Piperidinemethanol: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-Piperidinemethanol (CAS No: 3433-37-2), a versatile heterocyclic building block crucial in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical framework for understanding these properties.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for researchers in designing synthetic routes, developing formulations, and understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 100-102 °C at 6 mmHg221.2 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 0.9837 g/cm³ (Rough Estimate) | [1] |

| pKa | 15.08 ± 0.10 (Predicted) | [1][2] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Other Solvents | Soluble in Methanol | [1][3] |

| Vapor Pressure | 0.0225 mmHg at 25 °C | [1] |

| Refractive Index | 1.4775 (Estimate) | [1] |

| Appearance | White to off-white crystalline solid | [4][5] |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental to chemical research. Below are detailed methodologies for key experiments typically employed for a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A common and effective method is the capillary tube method .

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, often alongside a calibrated thermometer.

-

The sample is heated at a controlled, slow rate.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range typically indicates high purity.

Boiling Point Determination

The boiling point provides insight into the volatility of a substance. For compounds like this compound, which may have a relatively high boiling point, determination under reduced pressure is common to prevent decomposition.

Methodology (at Atmospheric Pressure):

-

A small volume of liquid this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The apparatus is heated, and the temperature is monitored with a thermometer.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.

Methodology:

-

A solution of this compound of known concentration is prepared in water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a key parameter in drug development, affecting bioavailability and formulation. A common method to determine solubility is the shake-flask method .

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

Logical Framework for Physicochemical Properties

The interplay between the various physicochemical properties of this compound can be visualized as a network of dependencies. The molecular structure is the foundation from which all other properties are derived.

Caption: Interrelationship of this compound's physicochemical properties.

This in-depth guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and methodologies are intended to facilitate informed decision-making in experimental design and application.

References

A Comprehensive Technical Guide to 2-Piperidinemethanol (CAS 3433-37-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Piperidinemethanol (CAS 3433-37-2), a versatile heterocyclic building block crucial in pharmaceutical and chemical synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, comprehensive spectroscopic data, and key applications, with a focus on its role as a precursor in the synthesis of local anesthetics. Safety and handling information is also provided to ensure its proper use in a laboratory setting. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2-(Hydroxymethyl)piperidine, is a white to slightly brown solid at room temperature.[1] It possesses a piperidine ring, which imparts specific reactivity and solubility characteristics, making it a valuable intermediate in the synthesis of a variety of bioactive molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3433-37-2 | [2] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 68-70 °C (lit.) | [2] |

| Boiling Point | 100-102 °C (6 mmHg) | [1] |

| Density | 0.9837 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in Methanol, Slightly soluble in water | [1] |

| pKa | 15.08 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectrum available at ChemicalBook.[4] |

| ¹³C NMR | Spectrum available at SpectraBase.[5] |

| Mass Spectrum (EI) | Spectrum available at NIST WebBook.[6] |

| IR Spectrum | Spectra (ATR-IR, Vapor Phase IR) available at SpectraBase.[7][8] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 2-Pyridinemethanol. This reaction involves the reduction of the pyridine ring to a piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of 2-Pyridinemethanol

This protocol is a representative procedure based on established chemical literature.[9][10]

Materials:

-

2-Pyridinemethanol

-

Platinum (IV) oxide (PtO₂, Adams' catalyst) or Rhodium(III) oxide (Rh₂O₃)

-

Glacial acetic acid (solvent)

-

Ethanol (for workup)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Hydrogen gas (high pressure)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-Pyridinemethanol in glacial acetic acid.

-

Add the catalyst (PtO₂ or Rh₂O₃) to the solution. The catalyst loading is typically around 0.5 mol%.

-

Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bar).[11]

-

Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 16 hours), or until hydrogen uptake ceases.[11]

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethanol and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly local anesthetics.[1] Its chiral nature also makes it a valuable building block in asymmetric synthesis.

Synthesis of Local Anesthetics: Ropivacaine and Bupivacaine

This compound and its derivatives are crucial in the synthesis of amide-type local anesthetics like Ropivacaine and Bupivacaine.[12][13] The piperidine moiety is a core component of these drug molecules.

Below is a generalized workflow for the synthesis of these local anesthetics, highlighting the role of a piperidine precursor.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[2] It is also irritating to the respiratory system.[1]

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapours/spray |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound (CAS 3433-37-2) is a fundamental building block in organic synthesis with significant applications in the pharmaceutical industry. Its well-defined chemical properties, coupled with established synthetic routes, make it a valuable precursor for a range of complex molecules, most notably local anesthetics. This guide provides essential technical information to support its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-ピペリジンメタノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, (2S)-(41373-39-1) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 13. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]

Technical Guide: Synthesis of 2-Piperidinemethanol from 2-Pyridineethanol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine derivatives are crucial structural motifs in a vast array of pharmaceutical and agrochemical compounds.[1][2] Among these, 2-piperidinemethanol serves as a valuable intermediate for the synthesis of various therapeutic agents.[3][4] The most direct and industrially scalable method for its production is the catalytic hydrogenation of 2-pyridineethanol.[5][6] This technical guide provides an in-depth overview of this synthesis, focusing on the core methodologies, experimental protocols, and critical process parameters. Quantitative data from key literature is summarized, and a generalized experimental workflow is visualized to facilitate a comprehensive understanding for research and development applications.

Introduction: The Significance of Pyridine Hydrogenation

The transformation of pyridines to piperidines via catalytic hydrogenation is a fundamental process in synthetic chemistry.[5][7] Due to the aromatic stability of the pyridine nucleus, this reduction often necessitates elevated temperatures, significant hydrogen pressures, or highly active catalysts.[2][8] The choice of catalyst and reaction conditions is paramount, as it directly influences reaction efficiency, yield, and the impurity profile. Common catalysts for this transformation include noble metals such as platinum, palladium, rhodium, and ruthenium, often supported on carbon or as oxides.[1][5][8]

The synthesis of this compound from 2-pyridineethanol presents a specific challenge: minimizing the formation of byproducts. One particularly problematic byproduct is the N-methylated derivative, which can arise under certain hydrogenation conditions.[5][9] Research has shown that controlled temperatures, high catalyst loading, and the addition of other amines to the reaction medium can effectively suppress the formation of these impurities.[5][9][10]

Core Synthesis Pathway: Catalytic Hydrogenation

The primary route for synthesizing this compound is the catalytic hydrogenation of the pyridine ring in 2-pyridineethanol. This reaction involves the addition of three moles of hydrogen gas across the aromatic ring in the presence of a metal catalyst.

Reaction: C₅H₄N(CH₂CH₂OH) + 3H₂ → C₅H₁₀N(CH₂CH₂OH)

Several catalytic systems have been developed to achieve this transformation effectively.

-

Platinum Catalysts (e.g., PtO₂, Adams' catalyst) : Historically used for pyridine reductions, often in acidic solvents like acetic acid or with hydrochloride salts of the substrate.[5][6][8]

-

Palladium Catalysts (e.g., Pd/C) : A common hydrogenation catalyst, it has been used for reducing 2-pyridineethanol in aqueous media.[5][6][10]

-

Rhodium Catalysts (e.g., Rh/C, Rh₂O₃) : Known for their high activity under milder conditions, rhodium catalysts can effectively hydrogenate a variety of functionalized pyridines.[1][6] Recent studies show Rh₂O₃ is highly active for this purpose at low temperatures and pressures.[1][11]

-

Ruthenium Catalysts (e.g., RuO₂, Ru/C) : Ruthenium has demonstrated high efficacy and is a preferred catalyst in several patented industrial processes, particularly for minimizing N-methylation byproducts when used at specific temperatures and high loadings.[5][6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the laboratory-scale synthesis of this compound via catalytic hydrogenation.

Caption: Generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various reported hydrogenation procedures for 2-pyridineethanol.

Table 1: Hydrogenation of 2-Pyridineethanol Using Ruthenium Catalysts

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | H₂ Pressure (psig) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5% Ru/Al₂O₃ | 0.41 g / mole | 2-Pyridineethanol (neat) | 100 | 500 | 79.5 | [5] |

| 5% Ru/C | 0.20 g / mole | 2-Pyridineethanol (neat) | 110 | 500 | 85.0 | [5] |

| 5% Ru/C | 0.41 g / mole | 2-Pyridineethanol (neat) | 100 | 500 | 91.1 | [5] |

| 5% Ru/C | 0.41 g / mole | Isopropanol | 100 | 500 | 88.0 | [5] |

| RuO₂ | Not specified | Methanol | Not specified | Not specified | High |[6] |

Table 2: Hydrogenation of 2-Pyridineethanol Using Other Noble Metal Catalysts

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | H₂ Pressure (psig) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PtO₂ | Not specified | Ethanol / Acetic Acid | Room Temp | Not specified | High | [5][6] |

| 5% Pd/C | 0.16 g / mole | Water | 100 | 500 | 78.0 | [5] |

| 5% Pd/Al₂O₃ | 0.41 g / mole | 2-Pyridineethanol (neat) | 150 | 500 | 69.0 | [5] |

| Rh/C | Not specified | Ethanol | Not specified | Not specified | High | [6] |

| Rh₂O₃ | 0.5 mol% | TFE | 40 | ~73 (5 bar) | >99 (NMR) |[1][11] |

Experimental Protocols

The protocols provided below are generalized from procedures described in the cited literature and are intended for trained chemists in a properly equipped laboratory setting.

Protocol 1: Ruthenium-Catalyzed Hydrogenation (High Loading)

This protocol is adapted from processes designed to maximize yield and minimize byproduct formation.[5][9][10]

Materials:

-

2-Pyridineethanol (1.0 mole, 123.15 g)

-

5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 0.41 g of metal per mole of substrate)

-

Solvent (optional, e.g., Isopropanol, 250 mL)

-

Hydrogen (H₂) gas, high-pressure cylinder

Equipment:

-

High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with agitation, heating, and pressure monitoring.

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a filter press).

-

Vacuum distillation apparatus.

Procedure:

-

Vessel Charging: Charge the high-pressure reactor with 2-pyridineethanol and the solvent (if used).[5] Carefully add the 5% Ru/C catalyst under an inert atmosphere if desired, although it is often handled in air.

-

Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel several times with nitrogen followed by hydrogen gas to remove all air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 500 psig).[5]

-

Reaction: Begin agitation and heat the mixture to the desired reaction temperature (e.g., 100-110°C).[5] Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete when hydrogen uptake ceases.

-

Cooldown and Venting: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Catalyst Removal: Open the reactor and remove the reaction mixture. Remove the heterogeneous catalyst by vacuum filtration through a pad of Celite®.[5] Wash the catalyst cake with a small amount of the solvent used in the reaction.

-

Product Isolation: Transfer the filtrate to a round-bottom flask. If a solvent was used, remove it via rotary evaporation. Purify the crude this compound by vacuum distillation to obtain the final product.[5]

Protocol 2: Rhodium-Catalyzed Hydrogenation under Mild Conditions

This protocol is based on modern methods using highly active rhodium catalysts that operate under milder conditions.[1][11]

Materials:

-

2-Pyridineethanol (0.8 mmol, ~98 mg)

-

Rhodium(III) oxide (Rh₂O₃) (1 mg, 0.5 mol%)

-

2,2,2-Trifluoroethanol (TFE) (1.0 mL)

-

Hydrogen (H₂) gas

Equipment:

-

A vial or small pressure tube compatible with the hydrogenation apparatus.

-

Hydrogenation apparatus capable of maintaining 5 bar (~73 psig) pressure.

-

Magnetic stirrer.

Procedure:

-

Vessel Charging: To a reaction vial, add 2-pyridineethanol, Rh₂O₃, and TFE.[1][11]

-

Pressurization: Place the vial in the hydrogenation apparatus, seal, and purge with hydrogen. Pressurize the system to 5 bar with hydrogen.

-

Reaction: Stir the reaction mixture at 40°C for approximately 16 hours.[11]

-

Workup: After the reaction period, cool the vessel and carefully vent the hydrogen pressure. The conversion and yield can be determined by analyzing a sample of the crude reaction mixture via NMR spectroscopy using an internal standard.[1][11] For isolation, the catalyst can be removed by filtration, and the solvent can be evaporated.

Conclusion

The synthesis of this compound from 2-pyridineethanol is most effectively achieved through catalytic hydrogenation. Ruthenium and rhodium-based catalysts have shown particular promise, offering high yields and selectivity.[1][5] Industrial-scale processes often favor ruthenium catalysts at controlled temperatures (90-120°C) and high loadings to minimize the formation of N-methyl byproducts.[5][9] More recent academic developments highlight the efficacy of catalysts like Rh₂O₃, which allow for hydrogenation under significantly milder conditions of temperature and pressure, broadening the applicability and accessibility of this important transformation.[1] The choice of a specific protocol will depend on the desired scale, available equipment, and economic considerations.

References

- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. This compound 97 3433-37-2 [sigmaaldrich.com]

- 5. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

Catalytic Hydrogenation Routes for 2-Piperidinemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary catalytic hydrogenation routes for the synthesis of 2-piperidinemethanol, a crucial building block in the pharmaceutical industry. This document details various catalytic systems, experimental protocols, and quantitative data to aid researchers in the selection and optimization of synthetic strategies.

Introduction

This compound is a key chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its synthesis via catalytic hydrogenation of readily available pyridine precursors, such as 2-pyridinecarboxaldehyde or 2-picolyl alcohol, represents an efficient and scalable approach. This guide explores the use of various heterogeneous catalysts, including Raney Nickel, Ruthenium on carbon (Ru/C), and Rhodium on carbon (Rh/C), for this transformation. The choice of catalyst, solvent, temperature, and pressure significantly impacts the reaction's yield, selectivity, and stereochemical outcome.

Catalytic Systems and Quantitative Data Comparison

The selection of an appropriate catalyst is paramount for the successful hydrogenation of the pyridine ring and the reduction of the aldehyde or alcohol functionality. The following tables summarize quantitative data from various studies on the hydrogenation of 2-pyridinecarboxaldehyde and its close analog, 2-picolyl alcohol, to this compound.

Table 1: Catalytic Hydrogenation of 2-Pyridinecarboxaldehyde to this compound

| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (bar) | Solvent | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| Raney Ni | 2-Pyridinecarboxaldehyde | 130 | 7 | Methanol | 4-6 | ~100 | High (unspecified) | [1] |

| Ru/C | 2-Pyridinecarboxaldehyde | 100 | 30 | Methanol | 1 | >99 | ~100 | [2] |

| Rh₂O₃ | 2-Acetylpyridine | 40 | 5 | 2,2,2-Trifluoroethanol | 16 | >99 | 85 (isolated) | [3][4][5] |

Table 2: Catalytic Hydrogenation of 2-Picolyl Alcohol (2-Pyridinemethanol) to this compound

| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (bar) | Solvent | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| Rh₂O₃ | 2-Pyridinemethanol | 40 | 5 | 2,2,2-Trifluoroethanol | 16 | - | 76 (NMR) | [3][4][6] |

| PtO₂ | Substituted Pyridines | Room Temp | 50-70 | Glacial Acetic Acid | 6-10 | High (unspecified) | High (unspecified) | [7] |

Experimental Protocols

The following are detailed experimental protocols for key catalytic hydrogenation methods. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Hydrogenation using Raney® Nickel

This protocol is adapted from general procedures for Raney Nickel hydrogenations.[1][8][9]

Materials:

-

2-Pyridinecarboxaldehyde

-

Raney® Nickel (slurry in water)

-

Methanol (or other suitable alcohol solvent)

-

Hydrogen gas

-

Pressurized hydrogenation reactor (e.g., Parr shaker)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

In a suitable pressure vessel, a solution of 2-pyridinecarboxaldehyde in methanol is prepared.

-

The Raney® Nickel catalyst is carefully washed with the reaction solvent to remove residual water and then added to the substrate solution under an inert atmosphere. The catalyst loading is typically 5-10% by weight relative to the substrate.

-

The reactor is sealed, purged several times with nitrogen, and then with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 7 bar) and heated to the reaction temperature (e.g., 130 °C).

-

The reaction mixture is agitated vigorously for the required duration (e.g., 4-6 hours), monitoring hydrogen uptake.

-

Upon completion, the reactor is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or crystallization.

Hydrogenation using Ruthenium on Carbon (Ru/C)

This protocol is based on procedures for the hydrogenation of pyridine derivatives using Ru/C.[2][10]

Materials:

-

2-Pyridinecarboxaldehyde

-

5% Ruthenium on activated carbon (Ru/C)

-

Methanol

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

The 2-pyridinecarboxaldehyde and methanol are charged into a high-pressure autoclave.

-

The 5% Ru/C catalyst is added to the autoclave (catalyst to substrate ratio of approximately 1:670 by mole).

-

The autoclave is sealed, purged with nitrogen, and then with hydrogen.

-

The autoclave is pressurized with hydrogen to 30 bar and heated to 100 °C.

-

The reaction is stirred for 1 hour.

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is evaporated to yield this compound.

Hydrogenation using Rhodium Oxide (Rh₂O₃)

This protocol is adapted from the hydrogenation of 2-pyridinemethanol.[3][4][5]

Materials:

-

2-Pyridinecarboxaldehyde

-

Rhodium (III) Oxide (Rh₂O₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas

-

Pressurized reaction vessel

Procedure:

-

To a solution of 2-pyridinecarboxaldehyde (0.8 mmol) in TFE (1 mL), Rh₂O₃ (1 mg, 0.5 mol%) is added.

-

The vessel is placed in a high-pressure reactor, which is then purged with hydrogen.

-

The reactor is pressurized to 5 bar with hydrogen and heated to 40 °C.

-

The reaction is stirred for 16 hours.

-

After cooling and venting the hydrogen, the catalyst is filtered off.

-

The solvent is removed in vacuo to afford the product.

Mandatory Visualizations

The following diagrams illustrate the general workflow and a simplified mechanistic pathway for the catalytic hydrogenation of 2-pyridinecarboxaldehyde.

Caption: General experimental workflow for catalytic hydrogenation.

Caption: Simplified mechanistic pathway for hydrogenation.

Conclusion

The catalytic hydrogenation of 2-pyridinecarboxaldehyde or its derivatives is a versatile and efficient method for the synthesis of this compound. The choice of catalyst, whether Raney Nickel, Ru/C, or a Rhodium-based catalyst, along with the optimization of reaction conditions, allows for high yields and selectivity. This guide provides a foundational understanding and practical protocols to assist researchers in developing robust and scalable synthetic routes for this important pharmaceutical intermediate. Further investigation into more sustainable and cost-effective catalytic systems remains an active area of research.

References

- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 2. researchgate.net [researchgate.net]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-piperidinemethanol. It includes detailed experimental protocols for key analytical techniques and a summary of its synthetic pathway, presented to support researchers in pharmaceutical development and chemical synthesis.

Spectroscopic Data for Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these methods are summarized in the tables below.

¹H NMR Spectral Data

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.60 | m | -CH(2)- | |

| 3.53 | dd | J = 10.7, 3.7 | -CH₂OH (diastereotopic H) |

| 3.38 | dd | J = 10.7, 8.3 | -CH₂OH (diastereotopic H) |

| 3.07 | m | -CH₂-N- | |

| 2.63 | m | -CH₂-N- | |

| 1.1-1.8 | m | -CH₂- (ring protons at C3, C4, C5) | |

| - | br s | -NH, -OH (exchangeable) |

Note: The chemical shifts of the N-H and O-H protons are variable and depend on solvent, concentration, and temperature. These peaks can be confirmed by D₂O exchange.

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~65 | -CH₂OH |

| ~55 | -CH(2)- |

| ~46 | -CH₂(6)- |

| ~26 | -CH₂(3)- |

| ~25 | -CH₂(5)- |

| ~24 | -CH₂(4)- |

FT-IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2850-2950 | Strong | C-H stretch (aliphatic) |

| 1440-1480 | Medium | C-H bend (CH₂) |

| 1000-1260 | Strong | C-O stretch (primary alcohol), C-N stretch (amine) |

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The data presented here is from Electron Ionization (EI) mass spectrometry.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | ~5 | [M]⁺ (Molecular Ion) |

| 114 | ~20 | [M-H]⁺ |

| 98 | ~15 | [M-NH₃]⁺ |

| 84 | 100 | [M-CH₂OH]⁺ |

| 70 | ~30 | [C₅H₁₀]⁺ |

| 56 | ~40 | [C₄H₈]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.0 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For confirmation of exchangeable protons (NH and OH), a few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired; the signals corresponding to the NH and OH protons will disappear or significantly decrease in intensity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically requiring a longer acquisition time than ¹H NMR.

FT-IR Spectroscopy

Sample Preparation: For solid samples of this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the blank salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of the molecular ion and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Synthesis and Characterization Workflow

This compound is a valuable synthetic intermediate.[2] A common synthetic route involves the reduction of 2-pyridinecarboxaldehyde or the hydrogenation of 2-picoline derivatives.[3][4] The general workflow for its synthesis and subsequent characterization is outlined below.

Caption: Synthetic and analytical workflow for this compound.

This diagram illustrates a common pathway for the synthesis of this compound from 2-picoline, followed by purification and comprehensive spectroscopic characterization to confirm the structure and purity of the final product.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Piperidinemethanol

Disclaimer: A complete, publicly available, and fully assigned spectral dataset for 2-piperidinemethanol could not be definitively located in open-access scientific literature or databases. The following guide has been compiled using fragmented data, spectral information from closely related compounds, and general principles of NMR and FTIR spectroscopy. The presented spectral data tables are interpretations and estimations based on the available information and should be used as a reference rather than an authoritative standard.

Introduction

This compound, a valuable bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a piperidine ring and a primary alcohol, imparts specific chemical properties that are of significant interest in drug development and materials science. Accurate structural elucidation and characterization are paramount, and to this end, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable analytical techniques. This technical guide provides a comprehensive overview of the NMR and FTIR spectral analysis of this compound, intended for researchers, scientists, and professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to identify the number and connectivity of all protons and carbons.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the piperidine ring, the hydroxymethyl group, and the amine. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the conformational rigidity of the piperidine ring.

Table 1: Interpreted ¹H NMR Spectral Data of this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| A | ~3.60 | m | - | H-2 |

| B | ~3.53 | dd | J = 10.7, 3.7 | H-7a |

| C | ~3.38 | dd | J = 10.7, 8.3 | H-7b |

| D | ~3.07 | m | - | H-6a (axial) |

| E | ~2.63 | m | - | H-6b (equatorial) |

| F | ~1.10 - 1.80 | m | - | H-3, H-4, H-5 |

| G | Variable | br s | - | N-H, O-H |

Note: The assignments are based on an interpretation of publicly available spectral images and may require confirmation with 2D NMR techniques. The signals for the N-H and O-H protons are often broad and their chemical shifts can vary significantly with solvent, concentration, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~65-70 | C-7 (CH₂OH) |

| ~55-60 | C-2 (CH) |

| ~45-50 | C-6 (CH₂) |

| ~25-30 | C-3, C-5 (CH₂) |

| ~20-25 | C-4 (CH₂) |

Note: These are predicted chemical shifts based on typical values for similar chemical environments. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectral Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

FTIR Spectral Data

The key vibrational modes for this compound are summarized below. The presence of hydrogen bonding can lead to broadening of the O-H and N-H stretching bands.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3350-3250 | Medium, Broad | N-H Stretch | Secondary Amine |

| 2950-2850 | Strong | C-H Stretch | Aliphatic |

| 1470-1430 | Medium | C-H Bend (Scissoring) | CH₂ |

| 1150-1050 | Strong | C-O Stretch | Primary Alcohol |

| 1100-1000 | Medium | C-N Stretch | Amine |

| 900-650 | Medium-Weak | N-H Wag | Secondary Amine |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy Protocol

A general procedure for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Instrument Parameters:

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-10 seconds

-

Pulse program: Proton-decoupled experiment (e.g., zgpg30)

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.

-

Chemical shifts, multiplicities, and coupling constants are then determined.

-

FTIR Spectroscopy Protocol

A typical procedure for obtaining an FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique is as follows:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR pressure arm to ensure a uniform and consistent contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing:

-

The sample interferogram is Fourier-transformed to produce the spectrum.

-

The background spectrum is automatically subtracted.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for NMR and FTIR spectral analysis.

The Discovery of Bioactive 2-Piperidinemethanol Derivatives: A Technical Guide for Drug Development

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2][3] Among its many variations, the 2-piperidinemethanol moiety serves as a critical building block for a diverse range of bioactive compounds, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[4] This technical guide provides an in-depth overview for researchers and drug development professionals on the discovery of novel this compound derivatives, focusing on synthesis, biological evaluation, and data-driven structure-activity relationship (SAR) studies.

Discovery Workflow: From Hit to Lead

The journey from an initial concept to a viable lead candidate follows a structured, iterative process. A typical workflow involves the identification of a hit compound, followed by the synthesis of a focused library of analogs to establish a structure-activity relationship (SAR) and optimize for potency and other drug-like properties.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The introduction of a stereocenter at the 2-position, as seen in 2-piperidinemethanol, provides a versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. This technical guide delves into the synthesis, applications, and quantitative performance of this compound as a chiral scaffold in asymmetric synthesis and drug discovery.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure (R)- and (S)-2-piperidinemethanol is a critical first step for its use as a chiral scaffold. The primary strategies employed are chemical synthesis from the chiral pool, resolution of racemic mixtures, and enzymatic methods.

Synthesis from L-Lysine (Chiral Pool)

(S)-2-Piperidinemethanol can be synthesized from the readily available amino acid L-lysine. The biosynthetic pathway involves the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination and cyclization to form Δ¹-piperideine, which is then reduced to piperidine. A laboratory synthesis mimicking this pathway provides a reliable route to the (S)-enantiomer.

Experimental Protocol: Synthesis of (S)-2-Piperidinemethanol from L-Lysine

This protocol is a representative procedure based on established chemical transformations.

Step 1: Decarboxylation of L-Lysine

-

L-Lysine hydrochloride is heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation to cadaverine. The reaction is monitored by the evolution of CO2.

-

The resulting cadaverine is isolated by acid-base extraction.

Step 2: Oxidative Deamination and Cyclization

-

Cadaverine is treated with a suitable oxidizing agent, such as a diamine oxidase mimic or a chemical oxidant, in an aqueous medium. This generates 5-aminopentanal.

-

The 5-aminopentanal spontaneously cyclizes to the imine, Δ¹-piperideine.

Step 3: Reduction to (S)-2-Piperidinemethanol

-

The crude Δ¹-piperideine is not isolated but is directly reduced in situ. Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

-

The resulting racemic pipecolic acid is then subjected to resolution or further stereoselective reduction of a derivative to obtain the desired enantiomer of this compound. Note: A more direct laboratory synthesis from a protected L-pipecolic acid derivative is often preferred for better stereocontrol.

Resolution of Racemic this compound

A common and scalable method to obtain both enantiomers is the resolution of a racemic mixture of this compound using a chiral resolving agent.

Experimental Protocol: Resolution of Racemic this compound using L-(+)-Tartaric Acid

-

A solution of racemic this compound in a suitable solvent, such as ethanol, is prepared.

-

An equimolar solution of L-(+)-tartaric acid in the same solvent is added to the racemic mixture.

-

The mixture is allowed to stand, promoting the crystallization of one of the diastereomeric salts.

-

The crystalline salt is collected by filtration and can be recrystallized to improve diastereomeric purity.

-

The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the free enantiopure amine, which is subsequently extracted with an organic solvent.

-

The other enantiomer can be recovered from the mother liquor.

N-Protection and Functionalization

The secondary amine of the piperidine ring is often protected to control its reactivity during subsequent synthetic transformations. Common protecting groups include Tosyl (Ts), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz). The choice of protecting group can significantly influence the steric and electronic properties of the scaffold.

Experimental Protocol: N-Boc Protection of this compound

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Table 1: Spectroscopic Data for N-Boc-2-piperidinemethanol [1]

| Spectroscopic Data | Characteristic Values |

| ¹H NMR (CDCl₃, ppm) | ~3.8-4.0 (m, 1H), ~3.5-3.7 (m, 2H), ~2.8-3.0 (m, 1H), ~1.2-1.8 (m, 6H), 1.47 (s, 9H) |

| ¹³C NMR (CDCl₃, ppm) | ~155.8, ~80.0, ~65.5, ~55.0, ~40.0, ~28.5, ~25.5, ~19.0 |

| IR (cm⁻¹) | ~3400 (O-H), ~2930 (C-H), ~1670 (C=O) |

| MS (ESI) | m/z 216 [M+H]⁺ |

Experimental Protocol: Synthesis of (1-Tosylpiperidin-2-yl)methanol [2]

-

In a reactor, dissolve piperidine-2-methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).

-

Cool the mixture to 0-5 °C.

-

Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up involves washing with 1M HCl, saturated NaHCO₃, and brine.

-

The product is purified by column chromatography or recrystallization.

Table 2: Typical Reaction Parameters for N-Tosylation [2]

| Parameter | Value |

| Base | Triethylamine or Pyridine |

| Reaction Temperature | 0-5 °C (addition), RT (reaction) |

| Reaction Time | 12 - 24 hours |

| Purification Method | Column Chromatography/Recrystallization |

| Typical Yield | 75 - 90% |

| Purity (Post-purification) | >98% (by HPLC/NMR) |

The hydroxymethyl group can be readily oxidized to an aldehyde, providing a key electrophilic handle for chain extension and the introduction of further diversity.

References

- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Architecture: An In-depth Technical Guide to 2-Piperidinemethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structure in a vast array of pharmaceuticals and natural products. Its inherent conformational properties and ability to engage in crucial biological interactions have cemented its importance in medicinal chemistry. At the heart of many complex chiral piperidine-containing molecules lies a versatile and indispensable building block: 2-piperidinemethanol. This technical guide provides a comprehensive overview of the fundamental role of this compound in organic synthesis, with a focus on its application in asymmetric synthesis, the construction of bioactive molecules, and its utility as a chiral auxiliary and ligand precursor.

Introduction to this compound: A Versatile Chiral Building Block

This compound, also known as 2-(hydroxymethyl)piperidine, is a bifunctional organic compound featuring a secondary amine within a saturated six-membered ring and a primary alcohol substituent at the adjacent carbon.[1][2] Its chirality at the C2 position makes it a valuable starting material for the enantioselective synthesis of a wide range of complex molecules.[3] The presence of both a nucleophilic nitrogen and a hydroxyl group that can be readily functionalized allows for diverse synthetic transformations, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[4]

The tert-butoxycarbonyl (Boc) and tosyl (Ts) protected derivatives, (R)- and (S)-N-Boc-2-piperidinemethanol and (R)- and (S)-N-tosyl-2-piperidinemethanol, are frequently employed in synthesis to modulate the reactivity of the piperidine nitrogen and enable a wider range of chemical manipulations.[3][5]

Applications in Asymmetric Synthesis

The true power of this compound lies in its application in asymmetric synthesis, where its inherent chirality is leveraged to control the stereochemical outcome of reactions. This is crucial in drug development, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

As a Chiral Precursor for Piperidine Alkaloids

This compound serves as a key starting material for the enantioselective synthesis of numerous piperidine alkaloids, a class of natural products with diverse biological activities.[6][7] Strategies often involve the elaboration of the hydroxymethyl group and subsequent ring functionalization.

Quantitative Data on the Synthesis of Piperidine Alkaloids and Derivatives:

| Product/Derivative | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric/Diastereomeric Ratio |

| (+)-Dumetorine Analogue | (S)-N-Boc-2-formylpiperidine | β-allyl-diisopinocamphenylborane | >95 (de) | Not specified |

| (-)-Epidihydropinidine | (R)-N-Boc-2-piperidinemethanol | sBuLi/TMEDA/(-)-sparteine | Not specified | Not specified |

| (R)-2-Phenylpiperidine Derivative | N-benzyl-2-phenylpyridinium bromide | [Ir(cod)Cl]₂ / (R)-MeO-BoQPhos | 86 | 81:19 er |

| cis-2,3-Disubstituted Piperidine | N-alkenyl-N-Boc-amine | Cu(OTf)₂ / Chiral Ligand | 62 | 96% ee |

In Organocatalysis

Derivatives of this compound can be employed in organocatalytic transformations, often mimicking biosynthetic pathways to achieve high enantioselectivity.[1][7] Proline and its derivatives, which share structural similarities with the piperidine ring system, are well-known organocatalysts, and the principles can be extended to piperidine-based systems.

Workflow for Organocatalytic Synthesis of a Pelletierine Analogue

Caption: Organocatalytic synthesis of a pelletierine analogue.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. While direct applications of this compound as a chiral auxiliary are not widely documented, the principles of chiral auxiliary-mediated synthesis are fundamental to understanding asymmetric synthesis and can be applied to derivatives. Evans-type oxazolidinones are a classic example of this strategy.[8][9]

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

Caption: General workflow of a chiral auxiliary in asymmetric synthesis.

Synthesis of Chiral Ligands

The amino alcohol functionality of this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis.[][11] These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of reactions such as hydrogenations, allylic substitutions, and cyclopropanations.

Logical Flow for Chiral Ligand Synthesis and Application

Caption: Synthesis and application of chiral ligands from this compound.

Experimental Protocols

Synthesis of (S)-N-Boc-2-piperidinemethanol

This protocol describes the protection of the commercially available (S)-2-piperidinemethanol with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

(S)-2-Piperidinemethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add Et₃N (1.45 mL, 10.42 mmol).

-

Add a solution of Boc₂O (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt[1]

This protocol details the enantioselective hydrogenation of an N-benzyl-2-phenylpyridinium salt to the corresponding (R)-2-phenylpiperidine derivative using a chiral Iridium catalyst.

-

Materials:

-

N-benzyl-2-phenylpyridinium bromide

-

[Ir(cod)Cl]₂

-

(R)-MeO-BoQPhos

-

Tetrabutylammonium iodide (TBAI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous and degassed Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).

-

Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.

-

In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.5 mmol), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a mixture of THF (2 mL) and MeOH (0.5 mL).

-

Transfer the substrate solution to the catalyst solution.

-

Place the reaction vial in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, carefully release the pressure.

-

Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography.

-

Conclusion

This compound and its derivatives are undeniably fundamental building blocks in modern organic synthesis. Their utility as chiral precursors for a multitude of bioactive molecules, particularly piperidine alkaloids, is well-established. The ability to leverage the inherent chirality of this compound in asymmetric catalysis, either directly or through the synthesis of sophisticated chiral ligands, underscores its importance for researchers in academia and industry. The synthetic versatility offered by its two functional groups, coupled with the stereochemical control it imparts, ensures that this compound will continue to be a cornerstone in the development of new synthetic methodologies and the construction of complex molecular architectures for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gla.ac.uk [gla.ac.uk]

- 7. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-piperidinemethanol (CAS No: 3433-37-2), a versatile building block in the pharmaceutical and chemical industries. Geared towards researchers, scientists, and drug development professionals, this document synthesizes available data to ensure the integrity and longevity of this compound in a laboratory setting. While specific quantitative stability data for this compound is limited in publicly accessible literature, this guide provides a framework for its handling and storage based on information from safety data sheets, supplier recommendations, and the known chemical properties of related amino alcohol compounds.

Core Stability Profile and Recommended Storage

This compound is generally considered a stable compound under recommended storage conditions.[1] It is a white to almost white crystalline powder with a melting point in the range of 67-72 °C.[1] The primary recommendations for storage are to maintain the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Exposure to moisture and air should be minimized.[2]

Summary of Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2-8 °C or Room Temperature | To minimize the potential for thermal degradation. Some suppliers recommend refrigerated conditions for long-term storage.[1] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and degradation from atmospheric components. |

| Container | Tightly sealed, light-resistant container | To protect from moisture and light, which can catalyze degradation. |

| Location | Cool, dry, well-ventilated area | To ensure a stable environment and prevent absorption of moisture. |

Incompatible Materials and Conditions to Avoid

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: These can lead to rapid and potentially hazardous reactions.

-

Strong Acids and Bases: As an amino alcohol, this compound can react with strong acids and bases.

-

Excess Heat and Direct Sunlight: Thermal energy and UV radiation can promote degradation.

-

Moisture: The compound may be hygroscopic, and moisture can facilitate degradation pathways.

Hypothetical Degradation Profile

The following table presents illustrative stability data based on typical observations for similar chemical entities. This data is not based on experimental results for this compound and should be used for guidance and planning purposes only.

Illustrative Stability Data (Hypothetical)

| Condition | Duration | Analyte Purity (%) | Observations |

| 25°C / 60% RH | 3 Months | >99% | No significant degradation observed. |

| 40°C / 75% RH | 3 Months | 98.5% | Minor degradation products detected. |

| Photostability (ICH Q1B) | 10 Days | 99.0% | Slight discoloration and minor degradation. |

| Acidic (pH 1.2) | 24 Hours | 99.5% | Stable under acidic conditions. |

| Basic (pH 9.0) | 24 Hours | 99.2% | Minor degradation observed. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented. The following outlines a general experimental protocol.

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from any potential degradation products.

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) should be optimized.

-

Detection: UV detection at a wavelength where this compound has significant absorbance should be used.

-

Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The method should be able to resolve the main peak from all degradation product peaks.

Long-Term and Accelerated Stability Study Protocol

-

Sample Preparation: Store this compound in its intended container closure system.

-

Storage Conditions: Place samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method for purity and the formation of degradation products. Also, perform visual inspection and any other relevant physical tests.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Piperidinemethanol as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperidinemethanol is a versatile chiral building block widely employed in the synthesis of a diverse array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its inherent chirality at the C2 position, coupled with a readily functionalizable hydroxymethyl group, makes it an invaluable starting material for the enantioselective synthesis of numerous bioactive compounds.[3][4] This document provides detailed application notes and experimental protocols for the utilization of (R)- and (S)-2-piperidinemethanol in organic synthesis, with a focus on key transformations and the preparation of medicinally relevant scaffolds.

The piperidine moiety is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[5] The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making chiral building blocks like this compound essential for drug discovery and development.[1]

Key Applications

The utility of this compound as a chiral building block stems from several key features:

-

Pre-existing Stereocenter: The chiral center at C2 provides a stereochemical foundation for the synthesis of enantiomerically pure target molecules.

-

Functional Group Handle: The primary alcohol can be easily modified through oxidation, conversion to leaving groups, or other transformations, allowing for molecular elaboration.[5]

-

Versatile Scaffold: The piperidine ring can be further functionalized at the nitrogen atom or other ring positions.

These characteristics have led to its application in the synthesis of:

-

Local Anesthetics: As a precursor to key intermediates for drugs like Ropivacaine and Levobupivacaine.

-

Iminosugars: Serving as a starting material for the synthesis of glycosidase inhibitors with therapeutic potential.[5]

-

Chiral Ligands: For use in asymmetric catalysis.

-

Bioactive Alkaloids: As a foundational element in the total synthesis of natural products.[3]

Core Synthetic Transformations and Protocols

Protection of the Piperidine Nitrogen

The secondary amine of this compound is often protected to prevent unwanted side reactions during subsequent transformations. The choice of protecting group is crucial and depends on the planned synthetic route and the required deprotection conditions.

a) N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of conditions and its facile removal under acidic conditions.

-

Protocol for N-Boc Protection of (S)-2-Piperidinemethanol:

-

To a solution of (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in dichloromethane (CH₂Cl₂) (20 mL) at 0 °C, add triethylamine (Et₃N) (1.45 mL, 10.42 mmol).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield (S)-tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

-

b) N-Tosyl Protection

The tosyl (Ts) group is a robust protecting group, stable to a variety of reaction conditions.

-

Protocol for N-Tosyl Protection of this compound:

-

Dissolve this compound in an anhydrous solvent such as pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) in the same anhydrous solvent.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Table 1: Comparison of N-Protecting Groups for this compound

| Protecting Group | Reagents | Typical Yield | Deprotection Conditions |

| Boc | (Boc)₂O, Et₃N | >95% | Acidic (e.g., TFA, HCl in dioxane) |

| Tosyl (Ts) | TsCl, Pyridine | ~85% | Reducing agents (e.g., Na/NH₃) |

| Cbz | Cbz-Cl, NaHCO₃ | ~90% | Hydrogenolysis (H₂, Pd/C) |